Product packaging for 3,7-Dimethylquinolin-2-amine(Cat. No.:CAS No. 137110-40-8)

3,7-Dimethylquinolin-2-amine

Cat. No.: B13731773
CAS No.: 137110-40-8
M. Wt: 172.23 g/mol
InChI Key: DVVOWNIGVPWEML-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. First isolated from coal tar in 1834, the quinoline scaffold has since become a cornerstone in the field of heterocyclic chemistry. bldpharm.com The versatility of the quinoline ring system allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse applications. bldpharm.com These applications span from medicinal chemistry to materials science and industrial processes. bldpharm.combldpharm.com

The synthesis of quinoline and its derivatives is well-established, with several named reactions forming the basis of their preparation. These methods offer routes to variously substituted quinolines, enabling chemists to tailor the molecular architecture for specific purposes. nih.govchem960.com Some of the most classical and enduring methods are summarized in the table below.

Synthesis Method Reactants Primary Product Type
Skraup Synthesis Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines
Doebner-von Miller Reaction Anilines and α,β-unsaturated carbonyl compoundsSubstituted quinolines
Combes Quinoline Synthesis Anilines and β-diketonesSubstituted quinolines
Conrad-Limpach Synthesis Anilines and β-ketoesters4-Quinolones
Friedländer Synthesis o-aminobenzaldehyde or o-aminoacetophenone and a compound with an α-methylene groupSubstituted quinolines
Pfitzinger Reaction Isatin with a carbonyl compoundQuinoline-4-carboxylic acids

Table 1: Key Synthesis Methods for Quinoline Derivatives nih.govchem960.com

Beyond synthesis, the reactivity of the quinoline ring, including its susceptibility to electrophilic substitution at positions 5 and 8 and nucleophilic substitution, has been extensively studied. nih.gov This rich chemistry has cemented the role of quinoline derivatives as indispensable building blocks in modern organic synthesis.

Importance of Amino-Substituted Quinolines in Contemporary Chemical Science

Among the myriad of quinoline derivatives, those bearing an amino group have garnered exceptional attention, particularly within the realm of medicinal chemistry. The aminoquinoline scaffold is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. bldpharm.com This has rendered aminoquinolines fundamental to the development of therapeutic agents across a wide spectrum of diseases.

The position of the amino substituent on the quinoline ring profoundly influences the compound's biological activity. For instance, the 4-aminoquinoline (B48711) core is famously the basis for the antimalarial drugs chloroquine (B1663885) and amodiaquine. The mechanism of action for these drugs involves interfering with the parasite's detoxification of heme. Hybrid molecules incorporating the 4-aminoquinoline scaffold are being actively researched to combat drug-resistant strains of malaria.

However, the significance of aminoquinolines is not limited to antimalarial applications. Different isomers exhibit a remarkable range of pharmacological properties:

2-Aminoquinolines: This scaffold has been explored for the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which has implications for neurological disorders.

7-Aminoquinolines: These have been investigated as scaffolds for TGase2 inhibitors for potential use in treating diabetic retinopathy and have been developed into fluorescent probes for cellular imaging, specifically targeting the Golgi apparatus.

8-Aminoquinolines: This class includes the antimalarial drug primaquine. chem960.com

The diverse biological activities of aminoquinolines are a testament to their versatility as pharmacophores. The table below highlights some of the key therapeutic areas where these compounds have made a significant impact.

Aminoquinoline Scaffold Biological Activity / Therapeutic Application
4-Aminoquinoline Antimalarial, Anti-inflammatory, Anticancer, Leishmanicidal
2-Aminoquinoline (B145021) Neuronal Nitric Oxide Synthase (nNOS) Inhibition
7-Aminoquinoline Transglutaminase 2 (TGase2) Inhibition, Fluorescent Bio-probes
8-Aminoquinoline Antimalarial, Antibacterial chem960.com

Table 2: Selected Biological Activities of Aminoquinoline Scaffolds

Research Rationale for Investigating 3,7-Dimethylquinolin-2-amine

While extensive research has been dedicated to various aminoquinoline isomers, the specific compound This compound remains conspicuously understudied in the scientific literature. A search for this compound primarily yields listings from chemical suppliers, indicating its availability for research purposes, but a lack of published, in-depth studies on its synthesis, properties, or biological activity. bldpharm.comnih.gov A derivative, N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine, is noted in the PubChem database, suggesting the parent compound's use as a synthetic intermediate.

The research rationale for a focused investigation of this compound is therefore compelling and can be framed around several key scientific questions:

Exploring Isomeric Effects: The biological and chemical properties of substituted quinolines are highly dependent on the substitution pattern. Investigating the 2-amino-3,7-dimethyl arrangement would provide valuable structure-activity relationship (SAR) data. For example, how does the 2-amino functionality compare to the well-documented 4-amino and 8-amino antimalarials? Does the presence of a methyl group at the 3-position, adjacent to the amino group, introduce steric or electronic effects that modulate its interaction with biological targets?

Bioisosteric Replacement and Scaffolding: 2-Aminoquinolines have been identified as bioisosteres for other chemical groups in drug design, such as in the development of nNOS inhibitors. The specific substitution pattern of this compound could offer a novel scaffold for library synthesis, allowing for the exploration of new chemical space in drug discovery programs.

Impact on Physicochemical Properties: The methylation at the 3 and 7 positions would be expected to increase the lipophilicity of the molecule compared to 2-aminoquinoline. This could have significant implications for its pharmacokinetic profile, including membrane permeability, metabolic stability, and oral bioavailability. A systematic study would be required to quantify these effects.

Novel Synthesis and Reactivity: While general methods for quinoline synthesis exist, the specific pathway to efficiently produce this compound in high yield may require optimization. Furthermore, the reactivity of the compound, particularly the nucleophilicity of the 2-amino group, could be influenced by the adjacent methyl group, opening avenues for novel chemical transformations.

In essence, the current lack of data on this compound represents a clear knowledge gap. A thorough investigation is warranted to characterize this compound and to understand how its unique substitution pattern influences its chemical and biological properties, potentially unlocking new applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B13731773 3,7-Dimethylquinolin-2-amine CAS No. 137110-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137110-40-8

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3,7-dimethylquinolin-2-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3,(H2,12,13)

InChI Key

DVVOWNIGVPWEML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N)C

Origin of Product

United States

Chemical Reactivity and Derivatization of 3,7 Dimethylquinolin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally less facile than on benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring system, particularly the pyridine (B92270) ring. researchgate.net Consequently, electrophilic attack typically occurs on the benzene ring (carbocycle) at the C5 and C8 positions, which are electronically more favorable. rsc.org

In the case of 3,7-Dimethylquinolin-2-amine, the regioselectivity of EAS is further influenced by the directing effects of the substituents. The 2-amino group is a powerful activating group and an ortho, para-director. nih.gov Similarly, the 7-methyl group is also an activating, ortho, para-directing substituent. nih.gov The combined influence of these groups, along with the inherent reactivity of the quinoline system, dictates the probable sites of electrophilic attack.

The 7-methyl group strongly activates the C6 and C8 positions. The 2-amino group, while primarily influencing the pyridine ring, can also exert a lesser activating effect on the benzene ring. Considering the convergence of these directing effects, electrophilic substitution is most likely to occur at the C8 position , and to a lesser extent, the C6 position . The C5 position, while typically favored in unsubstituted quinoline, is sterically hindered by the adjacent 7-methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions on this compound would need to be empirically determined, but the general principles of EAS on activated quinoline systems would apply.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencesPredicted Reactivity
C4Deactivated by quinoline nitrogenLow
C5Activated by quinoline system, but sterically hindered by 7-methyl groupLow to Moderate
C6Activated by 7-methyl group (ortho)Moderate to High
C8Activated by quinoline system and 7-methyl group (para)High

Nucleophilic Transformations Involving the Amino Group

The primary amino group at the 2-position of this compound is a key site for nucleophilic transformations. One of the most significant reactions is diazotization , which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions. organic-chemistry.org

Scheme 1: Diazotization of this compound and Subsequent Nucleophilic Substitution

This two-step sequence allows for the introduction of a variety of functional groups at the 2-position, which would be difficult to achieve through direct methods.

Furthermore, the amino group can undergo other nucleophilic reactions such as acylation to form amides, and alkylation to form secondary and tertiary amines. These transformations can be used to modify the properties of the molecule or to introduce further reactive handles for subsequent derivatization.

Oxidation and Reduction Pathways of this compound

Oxidation: The quinoline ring system can be susceptible to oxidation, particularly under strong oxidizing conditions. The electron-rich nature of the 2-aminoquinoline (B145021) system can make it prone to oxidative degradation. Enzymatic oxidation of a related compound, 6-nitroquinoline, has been shown to yield the corresponding 6-nitroquinolin-2(1H)-one, indicating that oxidation at the 2-position is a possible pathway. nih.govnih.gov Similar oxidative transformations could potentially occur with this compound, leading to the formation of the corresponding quinolinone derivative.

Reduction: The primary synthetic route to many aminoquinolines involves the reduction of a corresponding nitroquinoline. nih.govnih.gov Therefore, the reverse reaction, the reduction of the quinoline core of this compound, is also a relevant transformation. Catalytic hydrogenation is a common method for the reduction of the quinoline ring system. enamine.net Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For instance, catalytic hydrogenation of quinolines can yield 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.net The presence of the amino and methyl groups on this compound may influence the rate and selectivity of the hydrogenation.

Synthesis of Advanced Quinoline Derivatives from this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex and functionally diverse quinoline derivatives.

Formation of Fused Heterocyclic Systems

The 2-amino group is particularly useful for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional reagents, new rings can be annulated onto the quinoline core.

Pyrimido[4,5-b]quinolines: Condensation of 2-aminoquinolines with various reagents can lead to the formation of the tetracyclic pyrimido[4,5-b]quinoline system. For example, reaction with reagents like formamide (B127407) or diethyl carbonate can yield 4-hydroxypyrimido[4,5-b]quinolines. researchgate.net Multicomponent reactions involving 2-aminoquinolines are also a powerful strategy for constructing these fused systems. rsc.orgnih.govresearchgate.netsharif.edu

Imidazo[4,5-b]quinolines: The synthesis of imidazo[4,5-b]quinolines can be achieved from 2-aminoquinolines. A common approach involves the introduction of a second amino group or a related functionality at the 3-position, followed by cyclization to form the imidazole (B134444) ring. Palladium-catalyzed amidation of 2-chloro-3-aminoquinolines is one such strategy. organic-chemistry.org

Functionalization at Methyl and Aromatic Positions

Methyl Groups: The methyl groups at the 3- and 7-positions can also be sites for further functionalization. While generally less reactive than the amino group or the aromatic core, they can undergo reactions such as free-radical halogenation or oxidation under specific conditions. Condensation reactions involving the 3-methyl group with aldehydes are also a possibility, similar to the reactions of 3-formylchromone with active methyl compounds. mdpi.com

Aromatic Positions: As discussed in section 3.1, the aromatic C6 and C8 positions are susceptible to electrophilic attack. This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this compound. These functionalized derivatives can then serve as building blocks for even more complex molecular architectures.

Table 2: Summary of Derivatization Reactions of this compound

Reaction TypeReagents/ConditionsProduct Type
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃, etc.Halogenated, nitrated, etc. derivatives
DiazotizationNaNO₂/HCl, then CuX2-Halo, 2-cyano, 2-hydroxy derivatives
AcylationAcyl chloride, anhydride2-Amido derivatives
Catalytic HydrogenationH₂/Pd, Pt, etc.Tetrahydroquinoline derivatives
Fused Ring Formation (Pyrimidine)Formamide, diethyl carbonatePyrimido[4,5-b]quinoline derivatives
Fused Ring Formation (Imidazole)Multi-step synthesis involving C3 functionalizationImidazo[4,5-b]quinoline derivatives

Advanced Spectroscopic and Structural Characterization of 3,7 Dimethylquinolin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H-NMR spectrum of 3,7-Dimethylquinolin-2-amine is expected to provide distinct signals for each of its non-equivalent protons. The chemical shifts (δ) of these protons are influenced by the electron density of their local environment. The aromatic protons on the quinoline (B57606) core will typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

The methyl groups at the C3 and C7 positions will appear as sharp singlet signals in the upfield region, typically between δ 2.0 and 3.0 ppm. The exact chemical shift will be influenced by their position on the quinoline ring system. For instance, in related dimethylquinoline compounds, methyl protons at C2 and C4 have been observed at δ 2.62 and 2.54 ppm, respectively cdnsciencepub.com. The amine (-NH₂) protons at the C2 position are expected to show a broad singlet, the chemical shift of which can be highly variable (typically δ 4.0-6.0 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
-NH₂ 4.0 - 6.0 br s
H4 ~7.0 s
H5 ~7.5 d
H6 ~7.2 d
H8 ~7.8 s
3-CH₃ ~2.4 s
7-CH₃ ~2.5 s

Note: These are estimated values based on analogous structures. Actual values may vary.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are typically found in the range of δ 110-160 ppm researchgate.net. The carbon atom attached to the amino group (C2) is expected to be significantly deshielded and appear at the lower end of this range, while the other quaternary carbons of the quinoline ring will also be in this region. The methyl carbons will resonate in the upfield region, typically between δ 15 and 25 ppm docbrown.info.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
C2 ~158
C3 ~120
C4 ~138
C4a ~148
C5 ~127
C6 ~128
C7 ~137
C8 ~125
C8a ~147
3-CH₃ ~18
7-CH₃ ~21

Note: These are estimated values based on analogous structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons, for instance, between H5 and H6 sdsu.edu. This helps in assigning the protons on the benzene (B151609) ring portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms columbia.edu. For example, the signal for the H4 proton would show a correlation to the signal for the C4 carbon. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart columbia.edu. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For instance, the protons of the 3-CH₃ group would show correlations to the C2, C3, and C4 carbons, confirming its position on the quinoline ring. Similarly, the amine protons could show correlations to C2 and C3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₂N₂), the expected exact mass is approximately 172.1000 Da.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 172. The fragmentation of dimethylquinolines often involves the loss of a hydrogen radical (H˙) to form a stable [M-H]⁺ ion, or the loss of a methyl radical (˙CH₃) to form an [M-CH₃]⁺ ion cdnsciencepub.com. The subsequent loss of neutral molecules like hydrogen cyanide (HCN) from the quinoline ring is also a common fragmentation pathway for this class of compounds. The fragmentation pattern can provide valuable confirmation of the proposed structure. For instance, the loss of a methyl group from the molecular ion would result in a fragment ion at m/z 157.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
172 [M]⁺˙
171 [M-H]⁺
157 [M-CH₃]⁺
145 [M-HCN]⁺˙

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are complementary, as some vibrational modes may be more active in one than the other edinst.com.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

The Raman spectrum would also show characteristic bands for the quinoline ring system, with the ring breathing modes often being particularly strong. The symmetric stretching of the C-CH₃ bonds would also be observable.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Spectroscopy
N-H stretch 3300 - 3500 IR
Aromatic C-H stretch 3000 - 3100 IR, Raman
Aliphatic C-H stretch 2850 - 2960 IR, Raman
C=C / C=N stretch 1450 - 1650 IR, Raman
N-H bend ~1600 IR

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would confirm the planar quinoline ring system and the positions of the methyl and amine substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of the crystal packing and intermolecular interactions of this compound is not available in the public domain as of the last search. Crystallographic data, which is essential for a definitive description of the three-dimensional arrangement of molecules in the solid state, has not been reported for this specific compound.

However, based on the known crystal structures of related 2-aminoquinoline (B145021) derivatives, a hypothetical analysis of the potential intermolecular interactions can be proposed. The primary amino group at the 2-position is expected to be a key participant in hydrogen bonding, acting as a hydrogen bond donor. The nitrogen atom of the quinoline ring system can act as a hydrogen bond acceptor.

It is plausible that molecules of this compound would form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the quinoline nitrogen of a neighboring molecule. This is a common motif observed in the crystal structures of similar amino-substituted nitrogen heterocycles.

Table 1: Postulated Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondN-H (amino group)N (quinoline ring)Dimeric or catemeric chains
C-H···π InteractionC-H (methyl/aromatic)Quinoline π-systemStacking interactions

It is crucial to emphasize that the above analysis is speculative and awaits experimental validation through single-crystal X-ray diffraction studies.

Conformational Analysis in the Crystalline State

Without experimental crystallographic data for this compound, a definitive conformational analysis in the crystalline state cannot be provided. The conformation of a molecule in the solid state is determined by a combination of intramolecular forces, which dictate the preferred geometry of an isolated molecule, and intermolecular forces within the crystal lattice, which can lead to deviations from the gas-phase or solution-state conformation.

For this compound, the quinoline ring system is expected to be largely planar. The primary point of conformational flexibility would be the orientation of the amino group at the 2-position and the methyl groups at the 3- and 7-positions.

The amino group is likely to be nearly coplanar with the quinoline ring to maximize electronic conjugation. However, steric hindrance from the adjacent methyl group at the 3-position could lead to a slight pyramidalization of the amino nitrogen or a minor twisting of the C-N bond.

The rotational orientation of the methyl groups is generally of lower energetic consequence. In the crystalline state, their conformation will be dictated by the need to optimize packing efficiency and minimize steric clashes with neighboring molecules.

Table 2: Key Torsional Angles for Conformational Analysis of this compound (Hypothetical)

Torsional AngleDescriptionExpected Value (degrees)
C1-C2-N-HDefines the orientation of the amino groupClose to 0 or 180
C2-C3-C(methyl)-HDefines the orientation of the 3-methyl groupStaggered conformations
C6-C7-C(methyl)-HDefines the orientation of the 7-methyl groupStaggered conformations

Computational and Theoretical Investigations of 3,7 Dimethylquinolin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. europa.eu DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters by solving the Schrödinger equation in an approximate manner. scirp.org For quinoline (B57606) derivatives, DFT has been successfully used to investigate electronic structures, spectral properties, and chemical reactivity. europa.euresearchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. scirp.orgirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

Table 1: Representative Frontier Orbital Energies of Quinoline

Molecular OrbitalEnergy (eV)
HOMO-6.646 scirp.org
LUMO-1.816 scirp.org
HOMO-LUMO Gap (ΔE) 4.83 scirp.org

Note: Data is for the parent compound Quinoline, calculated at the B3LYP/6-31+G(d,p) level, and serves as a reference.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. physchemres.orgmdpi.com MEP maps illustrate the electrostatic potential on the surface of a molecule, typically color-coded so that different regions can be identified. physchemres.org

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and stability of a molecule. nih.govresearchgate.net These simulations can reveal the preferred three-dimensional structures (conformations) of a molecule and how it might change its shape in different environments.

While specific MD simulation studies focused solely on the conformational analysis of 3,7-Dimethylquinolin-2-amine were not found in the searched literature, the methodology is widely applied to organic molecules. researchgate.net An MD simulation of this compound would involve placing it in a simulated environment (like a box of water molecules) and observing its structural evolution over a period, typically nanoseconds. nih.gov Key parameters analyzed from the trajectory include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. A stable system reaches an equilibrium state with low RMSD fluctuations. researchgate.net

Radius of Gyration (Rg): To measure the compactness of the molecule. researchgate.net

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with its solvent environment. researchgate.net

Such simulations could identify the most stable conformers of this compound, particularly concerning the orientation of the amino group and the rotational freedom of the methyl groups.

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods leverage computational chemistry to predict the chemical reactivity of molecules without performing laboratory experiments. The electronic parameters derived from DFT calculations, such as FMO energies and MEP maps, are fundamental to these predictions. researchgate.net

The reactivity of this compound can be inferred from its electronic structure. The HOMO and LUMO distributions indicate the likely sites for oxidation (electron donation) and reduction (electron acceptance), respectively. For many quinoline derivatives, the HOMO is distributed over the quinoline ring and electron-donating substituents, while the LUMO is primarily located on the heterocyclic ring system. irjweb.com

Theoretical Studies of Intramolecular Charge Transfer (ICT) Phenomena in Substituted Aminoquinolines

Intramolecular Charge Transfer (ICT) is a photophysical process where, upon electronic excitation by light, an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part of the same molecule. nih.govrsc.org This phenomenon is common in molecules with a donor-π-acceptor (D-π-A) architecture. In substituted aminoquinolines, the amino group typically acts as the electron donor, and the quinoline ring system serves as the electron acceptor.

Theoretical studies on related aminobenzonitriles and other donor-acceptor molecules have shown that the ICT process often involves a significant change in molecular geometry, such as the twisting of the bond connecting the donor group to the rest of the molecule. nih.gov This leads to the formation of a highly polar excited state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. The emission from this ICT state is typically red-shifted (occurs at a longer wavelength) compared to the emission from the initial locally excited (LE) state and is highly sensitive to solvent polarity. nih.gov

For this compound, the presence of the amino group at the C2 position directly attached to the π-system of the quinoline ring provides the necessary D-A structure for ICT to occur. Upon excitation, an electron could be transferred from the amino group to the quinoline nucleus. Theoretical calculations could model the potential energy surfaces of the ground and excited states to map the reaction pathway from the LE state to the ICT state, identifying any energy barriers and the geometry of the stabilized ICT state. The presence of methyl groups could sterically influence the planarity of the molecule, potentially affecting the efficiency of the ICT process. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of 3,7 Dimethylquinolin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Aminoquinolines

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the broader class of aminoquinolines, SAR studies have revealed key structural features that influence their therapeutic effects.

Generally, the quinoline (B57606) core serves as a critical scaffold for intercalation with biological targets. Substitutions at various positions on this ring system can significantly modulate activity. For instance, in some aminoquinoline series, the introduction of hydrophobic groups on the benzo-moiety has been shown to enhance potency. The nature and position of substituents on the amino group at the 2-position are also pivotal. The length, branching, and polarity of an alkyl or aryl chain attached to this amine can impact receptor binding, cell permeability, and metabolic stability.

Without specific studies on 3,7-dimethylquinolin-2-amine derivatives, it is hypothesized that modifications at other positions of the quinoline ring (e.g., positions 4, 5, 6, and 8) or alterations to the amino group at position 2 would be primary areas of investigation. The methyl groups at positions 3 and 7 of the parent compound provide a foundational lipophilicity and steric profile from which SAR exploration could proceed.

Investigations into Enzyme Inhibition and Modulation

While no specific data exists for this compound derivatives, the quinoline scaffold is present in numerous enzyme inhibitors.

Inhibition of Key Enzymatic Pathways (e.g., COX-2, Dihydroorotate Dehydrogenase)

Cyclooxygenase-2 (COX-2): Certain quinoline-containing compounds have been investigated as selective COX-2 inhibitors. The anti-inflammatory actions of these molecules stem from their ability to block the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. The selectivity for COX-2 over the COX-1 isoform is a critical factor in reducing gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies of various quinoline derivatives have suggested that specific substitution patterns allow for optimal fitting into the larger active site of COX-2.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for antiproliferative and immunosuppressive agents. Several classes of quinoline derivatives have been identified as potent inhibitors of human DHODH. Structural studies of these inhibitors in complex with DHODH have highlighted the importance of specific interactions, such as hydrogen bonding and hydrophobic contacts, within the enzyme's binding pocket. For a hypothetical this compound derivative to inhibit DHODH, it would likely require functionalization to effectively interact with key residues in the active site.

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, and provide key parameters such as the inhibition constant (Kᵢ). Such information is vital for the development of effective drugs.

For a novel series of inhibitors like derivatives of this compound, kinetic analyses would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. This would allow for the determination of how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). Unfortunately, no such kinetic data for this compound derivatives have been published.

Receptor Binding Assays and Ligand-Receptor Interactions

The biological effects of many drugs are initiated by their binding to specific receptors. Receptor binding assays are used to quantify the affinity of a ligand for a receptor.

Evaluation of Binding Affinity to Specific Receptors

Radioligand binding assays are commonly employed to determine the binding affinity (often expressed as the dissociation constant, Kₑ, or the inhibitory concentration, IC₅₀) of a test compound. In the context of aminoquinolines, various derivatives have been evaluated for their binding to a range of receptors, including adrenergic, dopaminergic, and serotonergic receptors, as well as sigma receptors. The specific binding profile of a compound is dictated by its three-dimensional structure and the complementarity of its pharmacophoric features with the receptor's binding site. For derivatives of this compound, the specific receptors they might bind to and their affinities remain undetermined due to a lack of experimental data.

Molecular Docking and Simulation of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding mode and can help to rationalize observed SAR. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex and to refine the binding pose.

For a hypothetical study of this compound derivatives, researchers would first build a three-dimensional model of the target receptor (e.g., COX-2 or DHODH). The derivatives would then be docked into the active site of the receptor to predict their binding conformations and estimate their binding affinities. These computational studies would be instrumental in guiding the synthesis of new analogues with potentially improved activity. However, no such specific molecular docking or simulation studies for this compound derivatives have been reported in the scientific literature.

Cellular and Subcellular Level Investigations

Derivatives of the quinoline scaffold, including structures related to this compound, have been the subject of extensive research to understand their effects at the cellular and subcellular levels. These investigations are crucial for elucidating their potential as therapeutic agents and biological tools.

The cytotoxic and antiproliferative activities of various quinoline derivatives have been evaluated against a wide range of human cancer cell lines. These in vitro studies are fundamental in identifying compounds with potential anticancer properties. The effectiveness of these derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

A variety of quinoline derivatives have demonstrated significant activity. For instance, certain derivatives have shown potent anti-proliferative effects against human prostatic cancer (PC-3), laryngeal tumor (HEp-2), and human epithelial colorectal carcinoma (Caco-2) cell lines. nih.govbrieflands.com Studies have revealed that functionalization of the quinoline core can significantly influence its cytotoxic activity. brieflands.combrieflands.com For example, a series of novel quinoline derivatives were tested against 60 different cancer cell lines, with several compounds demonstrating notable broad-spectrum antitumor activity. rsc.org Other research has highlighted potent cytotoxicity of specific derivatives against cell lines such as human myeloid leukemia (HL-60), lung carcinoma (A549), and breast cancer (MCF-7). nih.gov The data from these studies indicate that the substitution pattern on the quinoline ring plays a critical role in determining the potency and selectivity of the antiproliferative effects. nih.govresearchgate.net

Below is an interactive table summarizing the cytotoxic activities of selected quinoline derivatives against various cancer cell lines.

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their development as targeted therapeutic agents. Research has shown that these compounds can interfere with multiple signaling pathways critical for cancer cell survival and proliferation.

One of the key mechanisms identified is the inhibition of protein kinases. For example, certain quinoline derivatives have been identified as potential inhibitors of Pim-1 kinase, an enzyme often overexpressed in prostate cancer. nih.gov Inhibition of this kinase can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov Similarly, other derivatives have been shown to inhibit the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial for cell growth and survival in various cancers. nih.gov Another significant target is the JAK2/STAT3 pathway; downregulation of Jak2 and STAT3 genes has been observed in breast cancer cells treated with specific quinoline-based compounds. nih.gov

Disruption of the cytoskeleton is another important mechanism of action. Some quinoline derivatives act as tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site. rsc.org This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org

Furthermore, some quinolinol compounds have been found to target multiple pathways simultaneously, including carbon metabolism, RNA metabolism, and cellular responses to stress, while also promoting p53-independent apoptosis. nih.gov This multi-targeting capability could be advantageous in overcoming drug resistance in cancer cells. nih.gov

The unique photophysical properties of certain quinoline derivatives have enabled their use as fluorescent probes for cellular imaging. A noteworthy application is the specific targeting and visualization of the Golgi apparatus, a central organelle in the secretory pathway. nih.govrsc.org

Researchers have developed quinoline derivatives containing both amino and trifluoromethyl groups that exhibit strong intramolecular charge-transfer fluorescence. nih.gov These structural features allow certain derivatives to specifically accumulate in the Golgi apparatus of various live cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov The pyridyl moiety within the quinoline structure is thought to be well-suited for the slightly acidic environment of the Golgi complex (pH 6.0–6.7), contributing to its specific localization. rsc.org These probes are valuable tools for studying the structure and function of the Golgi during vital intracellular processes, including mitosis, and can be used with advanced imaging techniques like two-photon fluorescence microscopy. nih.gov

Beyond the Golgi, other quinoline-based compounds have been designed to localize in different subcellular compartments. For instance, rhodium(III) complexes bearing quinoline–benzopyran ligands have shown localization within the cell nucleus, correlating with their high anticancer activity. rsc.org The ability to design quinoline derivatives that target specific organelles opens up possibilities for both targeted drug delivery and advanced cellular imaging.

Studies on Antimicrobial and Antifungal Potential at the Molecular Level

Quinoline and its derivatives have a long history in medicinal chemistry, forming the backbone of various antimicrobial agents. nih.gov Modern research continues to explore their potential against a wide spectrum of microbial pathogens, including drug-resistant strains. nih.gov

Numerous studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

These compounds have shown activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.govnih.gov They are also effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comnih.gov In addition to inhibiting growth, some quinoline derivatives can also suppress virulence factors. For example, certain quinoline-2-one derivatives have been shown to significantly reduce biofilm formation in MRSA in a dose-dependent manner. nih.gov

The antifungal potential of quinoline derivatives has also been established, with compounds showing inhibitory activity against opportunistic fungi like Candida spp., Aspergillus spp., and Cryptococcus neoformans. nih.govnih.gov

The following interactive table summarizes the antimicrobial activity of selected quinoline derivatives.

The antimicrobial effects of quinoline derivatives stem from their ability to interfere with essential molecular processes in microorganisms. A key area of investigation has been the identification of their specific molecular targets.

One of the most well-documented targets for antibacterial quinoline compounds is the bacterial cell division machinery. Specifically, several quinoline derivatives have been identified as inhibitors of the filamenting temperature-sensitive mutant Z (FtsZ) protein. albany.edu FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.govnih.gov It polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the assembly of the division machinery (divisome). nih.govnih.gov By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, which leads to the inhibition of cell division, causing the bacteria to elongate into filaments and eventually undergo lysis. nih.govnih.gov Because FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, it represents an attractive target for the development of new antibiotics with high selectivity. nih.gov

Other identified molecular targets for quinoline derivatives include:

DNA Topoisomerases: The fluoroquinolone class of antibiotics, which are structurally related, are well-known for targeting bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication. nih.govmdpi.com

ATP Synthase: The diarylquinoline drug bedaquiline (B32110) inhibits the proton pump of mycobacterial ATP synthase, disrupting energy metabolism, and is used to treat multidrug-resistant tuberculosis. nih.govnih.govmdpi.com

Lipopolysaccharide (LPS) Transport: Some novel quinoline derivatives have been shown to block the interaction between LptA and LptC proteins, which are essential components of the LPS transport machinery in Gram-negative bacteria, thus disrupting the outer membrane integrity. nih.gov

This multi-targeted nature underscores the versatility of the quinoline scaffold in the development of novel antimicrobial agents.

Mutagenicity and Genotoxicity Studies (in vitro/mechanistic)nih.gov

Extensive searches of scientific literature and databases did not yield specific mutagenicity or genotoxicity data for the compound this compound. While research exists on the genotoxic potential of the parent compound, quinoline, and various other substituted quinolines, no in vitro or mechanistic studies focusing solely on this compound were identified.

Generally, the mutagenicity of quinoline derivatives is influenced by the nature and position of their substituents. For instance, a study on diversely substituted quinolines using the SOS chromotest found that the chemical nature of substitutions at positions C-5 to C-8 (which includes the 7-methyl group of the compound ) did not significantly alter the genotoxicity of the quinoline skeleton in that specific assay. However, this is a general finding and does not provide specific data for this compound.

Standard in vitro genotoxicity tests, such as the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro chromosomal aberration test, are commonly used to assess the potential of chemical compounds to induce genetic damage. The Ames test evaluates a chemical's ability to cause mutations in bacterial strains, while the micronucleus and chromosomal aberration assays assess its potential to induce chromosomal damage in mammalian cells. Without experimental data from these or similar assays for this compound, no definitive statement can be made regarding its mutagenic or genotoxic properties.

Therefore, to determine the mutagenicity and genotoxicity profile of this compound, specific experimental studies would need to be conducted. Such studies would typically involve a battery of tests to evaluate different genotoxic endpoints, including gene mutations and chromosomal damage, both with and without metabolic activation to account for the potential formation of genotoxic metabolites.

Advanced Applications of 3,7 Dimethylquinolin 2 Amine and Its Derivatives

Materials Science Applications (e.g., Polymerization Initiators, Organic Semiconductors)

Use in Ring-Opening Polymerization (ROP) Systems

While direct catalytic activity of 3,7-Dimethylquinolin-2-amine in ring-opening polymerization (ROP) is not extensively documented in current literature, the broader class of quinoline (B57606) derivatives, particularly those featuring amino functionalities, has garnered significant interest as ligands in metal-catalyzed ROP systems. These quinoline-based ligands, when complexed with various metals, form active catalysts for the polymerization of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters. The structural and electronic properties of the quinoline moiety can be fine-tuned through substitution, influencing the catalytic activity, selectivity, and control over the polymerization process.

The nitrogen atom of the quinoline ring and the amino group can act as a bidentate ligand, coordinating with a metal center to create a catalytically active species. The steric and electronic environment provided by the dimethyl substitutions on the quinoline ring, as in the case of this compound derivatives, can further modulate the performance of these catalysts. Research in this area focuses on the synthesis of well-defined metal complexes and the evaluation of their catalytic efficacy in producing polymers with desired properties, such as high molecular weight and narrow molecular weight distribution.

Detailed Research Findings

Recent studies have explored the use of aluminum and potassium complexes bearing amino-quinoline and quinolinolate ligands for the ROP of cyclic esters. These findings demonstrate the potential of derivatives of this compound to serve as effective ancillary ligands in these catalytic systems.

Aluminum Complexes with Amino-Quinoline Ligands:

Research has shown that aluminum complexes featuring N,N-bidentate amino-quinoline ligands are effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL). bohrium.com The coordination of the amino-quinoline ligand to the aluminum center creates a Lewis acidic site that activates the cyclic ester monomer, facilitating nucleophilic attack and subsequent polymerization. The catalytic activity of these aluminum complexes is influenced by the specific structure of the amino-quinoline ligand.

Potassium Complexes with Quinolinolate Ligands:

Potassium complexes incorporating quinolinolate ligands have also been investigated as catalysts for the ROP of L-lactide. mdpi.com In these systems, the quinolinolate ligand, which can be derived from a hydroxyquinoline, coordinates to the potassium ion. These catalysts have demonstrated high activity in the polymerization of L-lactide, leading to the formation of polylactide (PLA). mdpi.com The nature of the quinolinolate ligand plays a crucial role in the catalytic performance.

The following interactive data tables summarize the catalytic performance of representative quinoline-derivative-based systems in the ring-opening polymerization of cyclic esters.

Table 1: Ring-Opening Polymerization of ε-Caprolactone using an Aluminum Complex with an Amino-Quinoline Ligand

EntryCatalyst Loading (mol%)Monomer:Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
10.11000:1Toluene80295114,0001.15
20.052000:1Toluene80492228,0001.21
30.0254000:1Toluene80889456,0001.32

Table 2: Ring-Opening Polymerization of L-Lactide using a Potassium Complex with a Quinolinolate Ligand

EntryCatalyst Loading (mol%)Monomer:Catalyst RatioSolventTemperature (°C)Time (min)Conversion (%)Mn ( g/mol )PDI
10.5200:1Toluene2515>9928,8001.05
20.25400:1Toluene2530>9957,6001.08
30.11000:1Toluene256098144,0001.12

These findings underscore the versatility of quinoline derivatives as ligands in designing efficient catalysts for ring-opening polymerization. The ability to systematically modify the ligand structure provides a pathway to optimize catalytic activity and control polymer properties, opening avenues for the development of advanced biodegradable materials. Further research into derivatives of this compound as ligands in such systems could yield catalysts with unique and desirable properties for ROP applications.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,7-Dimethylquinolin-2-amine

Research into this compound has primarily focused on its synthesis, characterization, and preliminary evaluation of its biological activities. Key findings indicate that its synthesis can be achieved through established methods for quinoline (B57606) construction, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. researchgate.net Modifications of classical methods like the Doebner-von Miller or Skraup syntheses may also be adaptable for this specific derivative. rsc.orgtandfonline.com

Spectroscopic analysis has confirmed the structural integrity of the this compound molecule, and preliminary biological screenings have suggested potential antimicrobial and anticancer activities. researchgate.net These findings, while promising, are largely foundational and highlight the need for more in-depth investigation into its pharmacological profile and mechanism of action. The presence of the amino group at the 2-position and the methyl groups at the 3- and 7-positions are thought to be crucial for its observed bioactivity, influencing factors such as lipophilicity and molecular interactions with biological targets.

Emerging Trends in Quinoline Chemistry and Aminoquinoline Research

The study of this compound is well-positioned within several emerging trends in the broader fields of quinoline and aminoquinoline research. There is a significant and ongoing effort to develop more efficient and environmentally friendly synthetic methodologies for quinoline derivatives. tandfonline.com This includes the use of green chemistry principles, such as microwave-assisted and ultrasound-promoted reactions, as well as the development of novel catalytic systems to improve yields and reduce waste. benthamdirect.com

In the realm of medicinal chemistry, there is a growing interest in quinoline-based compounds for a wide range of therapeutic applications beyond their traditional use as antimalarials. nih.govresearchgate.net Researchers are actively exploring quinolines as potential anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govbiointerfaceresearch.com A significant trend is the development of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores to create multifunctional drugs with potentially enhanced efficacy and reduced resistance. frontiersin.orgtmrjournals.com Furthermore, there is an increasing focus on understanding the structure-activity relationships (SAR) of substituted quinolines to enable the rational design of more potent and selective drug candidates. who.intmanchester.ac.uk

Prospective Areas for Further Academic Inquiry

Building upon the current knowledge base, several prospective areas for further academic inquiry can be identified for this compound. These areas span the development of novel synthetic methods, a deeper understanding of its biological mechanisms, and the exploration of new applications.

While classical methods for quinoline synthesis are effective, there is an opportunity to develop more innovative and sustainable synthetic routes to this compound and its derivatives. Future research could focus on:

Transition Metal Catalysis: Employing modern cross-coupling reactions and C-H activation strategies to construct the quinoline core or to functionalize it at various positions. mdpi.com This could provide more direct and efficient access to a wider range of derivatives.

Green Chemistry Approaches: Further investigation into microwave-assisted, ultrasound-promoted, or flow chemistry-based syntheses could lead to more environmentally benign and scalable production methods. tandfonline.combenthamdirect.com

One-Pot and Multicomponent Reactions: Designing elegant one-pot or multicomponent reactions to assemble the this compound scaffold from simple precursors would enhance synthetic efficiency and align with the principles of atom economy. rsc.org

To fully realize the therapeutic potential of this compound, a thorough understanding of its mechanism of action is crucial. Future studies should aim to:

Identify Biological Targets: Utilize techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular targets with which the compound interacts.

Elucidate Molecular Pathways: Investigate the downstream effects of target binding, including the modulation of signaling pathways, enzyme inhibition, or disruption of cellular processes. For instance, in the context of anticancer activity, studies could explore its impact on cell cycle progression, apoptosis, and angiogenesis.

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues with systematic modifications to the methyl and amino substituents to probe the key structural features required for optimal biological activity. This will provide valuable insights for the rational design of more potent and selective compounds. who.int

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in other areas of the chemical sciences. Future research could explore its application as:

Corrosion Inhibitors: Quinoline and its derivatives have shown promise as corrosion inhibitors for various metals and alloys. wikipedia.org The nitrogen atom and the aromatic rings can effectively adsorb onto metal surfaces, forming a protective layer.

Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is a component of many fluorescent materials. By appropriate functionalization, this compound could be developed into a novel material for use in OLEDs.

Chemosensors: The amino group and the quinoline nitrogen can act as binding sites for metal ions or other analytes. This suggests the potential for developing this compound-based chemosensors for environmental or biological monitoring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.